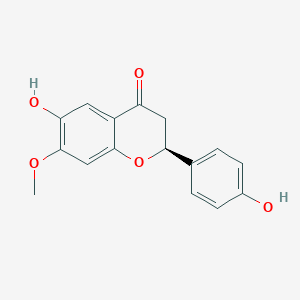

6,4'-Dihydroxy-7-methoxyflavanone

Descripción general

Descripción

6,4’-Dihydroxy-7-methoxyflavanone is a flavonoid compound that can be isolated from the heartwood of Dalbergia odorifera . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties . It has been studied for its potential therapeutic effects in various diseases, including osteoporosis, rheumatoid arthritis, and periodontal diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6,4’-Dihydroxy-7-methoxyflavanone can be synthesized through several synthetic routes. One common method involves the use of flavanone precursors, which undergo hydroxylation and methoxylation reactions under specific conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the hydroxylation and methoxylation processes.

Industrial Production Methods

Industrial production of 6,4’-Dihydroxy-7-methoxyflavanone often involves the extraction of the compound from natural sources such as the heartwood of Dalbergia odorifera . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. The industrial methods are optimized for large-scale production to meet the demand for research and therapeutic applications.

Análisis De Reacciones Químicas

Metabolic Conjugation Reactions

DMF undergoes phase II metabolism via conjugation with glucuronic acid or sulfate groups, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These reactions enhance its water solubility for excretion .

Mechanism:

-

Glucuronidation: The hydroxyl groups at positions 6 and 4' react with activated glucuronic acid (UDPGA) to form β-D-glucuronides.

-

Sulfation: The same hydroxyl groups are sulfated using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

Key Data:

| Reaction Type | Enzyme Involved | Primary Sites | Metabolic Product Stability |

|---|---|---|---|

| Glucuronidation | UGT1A1, UGT2B7 | C6-OH, C4'-OH | Stable under physiological pH |

| Sulfation | SULT1A1, SULT1E1 | C6-OH | pH-sensitive hydrolysis |

Oxidative Reactions

DMF interacts with reactive oxygen species (ROS), acting as an antioxidant by donating hydrogen atoms from its phenolic groups. This activity is critical in mitigating oxidative stress .

Mechanistic Pathways:

-

Radical Scavenging:

-

The C6-OH and C4'-OH groups neutralize ROS (e.g., - OH, O₂- ⁻) via single-electron transfer (SET) or hydrogen atom transfer (HAT).

-

Results in the formation of stable quinone intermediates.

-

-

Enzymatic Oxidation:

Experimental Evidence:

-

Pretreatment with DMF reduced H₂O₂-induced senescence in human dermal fibroblasts by 58% (IC₅₀ = 12.5 μM) .

Microbial Biotransformation

DMF undergoes structural modifications via microbial action, yielding derivatives with enhanced bioactivity .

Key Transformations:

| Microorganism | Reaction Type | Products Formed | Yield (%) |

|---|---|---|---|

| Fusarium spp. | Hydroxylation | 4'-Hydroxy-7-methoxyflavone | 2.3 |

| Aspergillus spp. | Ring-opening | 4,2'-Dihydroxy-4'-methoxydihydrochalcone | 1.8 |

Antioxidant Activity of Products:

| Compound | DPPH Radical Scavenging (IC₅₀, μM) |

|---|---|

| 4'-Hydroxy-7-methoxyflavone | 7.66 ± 0.05 |

| 4,2'-Dihydroxy-4'-methoxydihydrochalcone | 7.75 ± 0.03 |

Synthetic Modifications

DMF’s structure allows targeted chemical modifications to optimize bioactivity or stability .

Common Synthetic Routes:

-

Methylation/Demethylation:

-

Methoxy groups can be demethylated using BBr₃ or HI to increase hydroxylation.

-

Example: Demethylation at C7 yields 6,4',7-trihydroxyflavanone.

-

-

Acetylation:

-

Hydroxyl groups are acetylated using acetic anhydride/pyridine, enhancing lipophilicity.

-

Reaction Conditions:

| Reaction | Reagents/Conditions | Product Purity (%) |

|---|---|---|

| Demethylation | BBr₃ (1.0 M in DCM), −20°C, 4h | 92 |

| Acetylation | Ac₂O/Pyridine, RT, 12h | 88 |

Interaction with Metal Ions

DMF chelates transition metals (e.g., Fe²⁺, Cu²⁺), inhibiting Fenton reactions and reducing oxidative damage .

Stability Constants (Log K):

| Metal Ion | DMF-Metal Complex | Log K |

|---|---|---|

| Fe²⁺ | 1:1 complex | 5.2 |

| Cu²⁺ | 1:2 complex | 6.8 |

Aplicaciones Científicas De Investigación

Biological Activities

1. Anti-inflammatory Properties

DMF has demonstrated significant anti-inflammatory effects in various studies. Research indicates that DMF can inhibit the differentiation of osteoclasts, which are cells responsible for bone resorption. In vitro studies showed that DMF effectively reduced the formation of osteoclasts from bone marrow macrophages, suggesting its potential application in treating bone-related diseases such as osteoporosis .

2. Neuroprotective Effects

The compound has been noted for its neuroprotective capabilities. A study investigated DMF's ability to protect human dermal fibroblasts from oxidative stress induced by hydrogen peroxide. The results revealed that DMF pretreatment significantly reduced senescence-associated β-galactosidase activity and enhanced cell proliferation. Furthermore, DMF was found to upregulate SIRT1 expression and inhibit the Akt signaling pathway, indicating its potential as a therapeutic agent against age-related neurodegenerative diseases .

3. Anticancer Properties

Recent investigations have highlighted DMF's anticancer potential. In vitro assays demonstrated that DMF could inhibit the proliferation and migration of cancer cells by modulating key signaling pathways involved in tumor progression. For instance, it was observed that DMF treatment led to the downregulation of proteins associated with metastasis while upregulating E-cadherin, a protein crucial for maintaining cell adhesion . This suggests a promising role for DMF in cancer therapy.

Case Studies

Mecanismo De Acción

6,4’-Dihydroxy-7-methoxyflavanone exerts its effects through several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor kappa-B and reduces the production of pro-inflammatory cytokines.

Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis by modulating signaling pathways such as the phosphatidylinositol 3-kinase/Akt pathway.

Comparación Con Compuestos Similares

6,4’-Dihydroxy-7-methoxyflavanone is unique among flavonoids due to its specific hydroxylation and methoxylation pattern. Similar compounds include:

4’,5-Dihydroxy-7-methoxyflavone: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Naringin: A flavanone glycoside with antioxidant and lipid-lowering effects.

Paeonol: A phenolic compound with anti-inflammatory and neuroprotective activities.

These compounds share some biological activities with 6,4’-Dihydroxy-7-methoxyflavanone but differ in their specific molecular structures and mechanisms of action.

Actividad Biológica

6,4'-Dihydroxy-7-methoxyflavanone (DMF) is a flavonoid compound isolated from the heartwood of Dalbergia odorifera. It has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective properties. This article compiles current research findings, mechanisms of action, and potential therapeutic applications of DMF.

- Molecular Formula : C₁₆H₁₄O₅

- Molecular Weight : 286.28 g/mol

- CAS No. : 189689-32-5

DMF exhibits its biological effects through several key mechanisms:

- Antioxidant Activity : DMF enhances cellular resistance to oxidative stress, particularly in neuronal cells. It has been shown to up-regulate heme oxygenase-1 (HO-1) expression via the JUN N-terminal kinase (JNK) pathway in HT22 cells, providing neuroprotection against glutamate-induced cytotoxicity .

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in BV2 microglial cells. This inhibition occurs through the extracellular signal-regulated kinase (ERK) pathway, suggesting a robust anti-inflammatory profile .

- Osteoclast Differentiation Inhibition : DMF has been found to inhibit receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis, which is significant for conditions like osteoporosis and rheumatoid arthritis. It suppresses the expression of nuclear factor of activated T-cells and c-Fos through inhibition of mitogen-activated protein kinases (MAPKs) pathways .

Biological Activities and Therapeutic Potential

The biological activities of DMF suggest several therapeutic applications:

Antioxidant and Neuroprotective Effects

DMF protects against oxidative stress-induced cellular senescence in human dermal fibroblasts by inducing SIRT1 expression and inhibiting the phosphatidylinositol 3-kinase/Akt pathway. This mechanism highlights its potential in treating age-related diseases .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory conditions. Its effectiveness in suppressing inflammatory markers positions it as a potential therapeutic agent for neurodegenerative diseases characterized by neuroinflammation .

Osteoporosis and Bone Health

Given its role in inhibiting osteoclast differentiation, DMF may be beneficial in managing osteoporosis and related bone diseases. Research indicates that it effectively decreases osteoclast formation and function, which could aid in maintaining bone density .

Research Findings and Case Studies

Propiedades

IUPAC Name |

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKTABHCQFBQV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.